5-(2-methylbut-3-yn-2-yl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-(2-methylbut-3-yn-2-yl)-1H-imidazole |
InChI |
InChI=1S/C8H10N2/c1-4-8(2,3)7-5-9-6-10-7/h1,5-6H,2-3H3,(H,9,10) |
InChI Key |
KGKAPJLHFRTGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1=CN=CN1 |
Origin of Product |
United States |
Rational Design and Discovery Methodologies for 5 2 Methylbut 3 Yn 2 Yl 1h Imidazole Analogues
Ligand-Based Drug Design Principles Applied to Imidazole (B134444) Scaffolds
In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) methodologies become invaluable. These approaches rely on the analysis of a set of molecules known to be active at a particular target to derive a model that explains their biological activity. This model can then be used to design new, potentially more potent analogues.
Pharmacophore Hypothesis Development
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. patsnap.com For a series of active imidazole-based compounds, a pharmacophore hypothesis can be developed to guide the design of new analogues of 5-(2-methylbut-3-yn-2-yl)-1H-imidazole.
The process typically involves:
Conformational Analysis: Determining the low-energy, biologically relevant conformations of a set of active molecules.
Feature Identification: Identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. The imidazole ring itself is a key pharmacophoric element, capable of acting as a hydrogen bond donor/acceptor and participating in aromatic interactions. openaccessjournals.com
Model Generation: Aligning the active molecules and generating one or more pharmacophore models that place these features in a specific three-dimensional arrangement.
Model Validation: Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds.
Numerous studies have successfully applied pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to imidazole derivatives. ctppc.orgnih.govunimore.itnih.gov These studies have elucidated the key structural requirements for the biological activity of imidazoles against targets such as fungal enzymes and protein kinases, providing valuable insights for the design of new inhibitors. ctppc.orgnih.gov
Table 2: Common Pharmacophoric Features of Imidazole Scaffolds
| Pharmacophoric Feature | Role of the Imidazole Ring and Substituents |
| Hydrogen Bond Donor/Acceptor | The nitrogen atoms of the imidazole ring are key contributors. |
| Aromatic/Hydrophobic Center | The imidazole ring itself and aromatic or aliphatic substituents. openaccessjournals.com |
| Steric and Electrostatic Fields | The size, shape, and electronic distribution of the entire molecule, which can be optimized based on CoMFA and CoMSIA contour maps. ctppc.orgnih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Once a pharmacophore model is established, medicinal chemists can employ strategies like scaffold hopping and bioisosteric replacement to design novel analogues that retain the key pharmacophoric features but possess a different core structure or improved properties.
Scaffold hopping aims to identify new molecular scaffolds that can present the same pharmacophoric elements as the original lead compound. nih.gov This strategy is particularly useful for generating novel chemical entities with improved properties, such as enhanced metabolic stability, better solubility, or the ability to escape existing patent protection. namiki-s.co.jp For an imidazole-based lead, scaffold hopping could involve replacing the imidazole core with other five- or six-membered heterocycles that can maintain the spatial arrangement of the essential substituent groups. nih.gov
Bioisosteric replacement is a more conservative approach that involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. ctppc.orgnih.gov This strategy is often used to fine-tune the properties of a lead compound. The imidazole ring itself can act as a bioisostere for other functional groups, such as an amide bond. cambridgemedchemconsulting.comdrughunter.com Conversely, the imidazole ring can be replaced by other heterocycles. For example, the 1,2,3-triazole ring has been successfully used as a bioisostere for the imidazole ring in the design of analogues of various drugs, including the antifungal agent miconazole. unimore.it
Table 3: Examples of Bioisosteric Replacements for the Imidazole Ring
| Original Group | Bioisosteric Replacement | Rationale and Potential Benefits |
| Imidazole | 1,2,3-Triazole | Mimics the electronic and steric properties, potentially altering metabolic stability and binding interactions. unimore.it |
| Imidazole | Pyrazole | Can offer a different hydrogen bonding pattern and dipole moment. |
| Imidazole | Oxazole/Thiazole | Modifies the electronic nature and potential for hydrogen bonding. |
Structure-Based Drug Design Approaches for Receptor Interactions
When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) provides a powerful and direct approach to designing new ligands. SBDD utilizes the structural information of the target's binding site to design molecules that fit snugly and interact favorably with key amino acid residues.
Molecular Docking Simulations in Ligand Prioritization
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of SBDD and is widely used to:
Predict Binding Modes: Understand how a series of imidazole-based compounds, including this compound, might bind to a target.
Estimate Binding Affinity: Score and rank potential analogues based on their predicted binding affinity, helping to prioritize which compounds to synthesize and test.
Virtual Screening: Screen large libraries of virtual compounds to identify new potential hits with novel scaffolds.
For imidazole-containing ligands, docking studies can reveal crucial interactions, such as hydrogen bonds between the imidazole nitrogens and polar residues in the binding pocket, or π-π stacking interactions between the imidazole ring and aromatic residues like phenylalanine or tyrosine.
De Novo Ligand Design Algorithms
De novo design algorithms take SBDD a step further by computationally "building" novel ligands directly within the binding site of a target protein. These algorithms can be categorized into two main types:
Fragment-based methods: These algorithms place small molecular fragments into favorable positions within the binding site and then link them together to form a complete molecule.
Atom-based methods: These algorithms build a molecule atom-by-atom, growing it within the confines of the binding pocket.
De novo design can be a powerful tool for exploring novel chemical space and discovering truly innovative scaffolds for analogues of this compound. The designed molecules can then be synthesized and evaluated for their biological activity, providing a feedback loop for further design iterations.
Virtual Screening and Cheminformatics in Compound Identification
Virtual screening (VS) is a computational methodology used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. Cheminformatics, an interdisciplinary field combining chemistry, computer science, and information science, provides the underlying technologies for virtual screening, including the development of chemical databases, quantitative structure-activity relationship (QSAR) models, and algorithms for similarity searching and molecular docking. nih.govf1000research.com
For the discovery of analogues of this compound, these computational techniques are instrumental. By analyzing the structural features of the parent compound, researchers can design focused screening campaigns to identify derivatives with enhanced biological activity against a specific target. nih.gov
The foundation of a successful virtual screening campaign is a well-designed ligand library. This can be a vast commercial database containing millions of diverse compounds or a smaller, more focused collection designed specifically around a particular chemical scaffold, such as the 1H-imidazole core. nih.govresearchgate.net The design of a focused library for identifying analogues of this compound involves several key steps.
First, the core scaffold, this compound, is used as a template. Computational tools are then employed to enumerate a virtual library of derivatives by systematically adding a variety of substituents at different positions on the imidazole ring. nih.gov This process can generate thousands to millions of virtual compounds that are structural variations of the parent molecule.
Once the virtual library is generated, it undergoes a series of filtering steps to remove undesirable compounds and enrich the library with molecules possessing drug-like properties. medchemexpress.com These filters are based on established principles of medicinal chemistry and pharmacokinetics.
Common Physicochemical Property Filters:
| Filter Type | Description | Typical Parameters |
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10. medchemexpress.com |
| Rotatable Bonds | A measure of molecular flexibility. A high number of rotatable bonds can lead to poor oral bioavailability. | Number of Rotatable Bonds ≤ 10. medchemexpress.com |
| Topological Polar Surface Area (TPSA) | An indicator of a drug's ability to permeate cell membranes. | TPSA < 140 Ų for good cell permeability; < 120 Ų for better blood-brain barrier penetration. medchemexpress.com |
| PAINS Filtering | Pan-Assay Interference Compounds (PAINS) are substructures known to interfere with screening assays, leading to false-positive results. These are removed from the library. | Removal of compounds containing known reactive or promiscuous motifs. medchemexpress.com |
The resulting filtered library is a high-quality collection of virtual compounds that are structurally related to this compound and possess favorable physicochemical properties for further development. This library can then be used in subsequent docking-based or pharmacophore-based virtual screening against a specific biological target.
Database mining is a complementary approach to identifying novel analogues. Instead of building a library from a single scaffold, this method involves searching existing large-scale chemical databases for molecules that are similar to the query compound, this compound, or simply contain the core imidazole moiety. nih.gov
This process utilizes various search algorithms to mine databases like ZINC, SuperNatural, and PubChem, which contain millions of compounds. nih.govscispace.com The primary search strategies include:
Substructure Searching: This is the most direct method, where the database is searched for all compounds that contain the 1H-imidazole scaffold. More specific searches can be performed to find compounds containing the exact this compound core.
Similarity Searching: This technique identifies molecules that are structurally similar to a query molecule without necessarily sharing the exact same scaffold. Similarity is calculated based on molecular fingerprints, which are binary representations of a molecule's structural features. A Tanimoto coefficient is often used to quantify the degree of similarity. This approach is valuable for "scaffold hopping"—finding new core structures that can mimic the biological activity of the original compound. nih.gov
The results of a database mining campaign can yield a diverse set of compounds. For instance, a ligand-based virtual screen of the ZINC15 database was successfully used to identify novel benzimidazole-based inhibitors. nih.gov A similar strategy could be applied to find novel 1H-imidazole derivatives.
Example of a Database Mining Workflow:
| Step | Action | Objective |
| 1. Database Selection | Choose appropriate chemical databases (e.g., ZINC, ChEMBL, PubChem). | Access a large and diverse chemical space. |
| 2. Query Definition | Use the this compound structure as the query. | Define the basis for the search. |
| 3. Search Execution | Perform substructure and/or 2D/3D similarity searches. | Identify all compounds containing the core scaffold or having high structural similarity. |
| 4. Hit Filtering | Apply physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) property filters to the initial hit list. nih.gov | Refine the hit list to prioritize compounds with drug-like properties. |
| 5. Hit Selection | Manually or computationally cluster the filtered hits to ensure structural diversity for subsequent experimental testing. | Select a manageable number of diverse and promising compounds for acquisition or synthesis. |
Through these systematic virtual screening and cheminformatics approaches—encompassing both the rational design of focused ligand libraries and the strategic mining of large chemical databases—researchers can efficiently identify a curated set of novel analogues of this compound for further investigation. These computational methods serve as a critical starting point in the modern drug discovery pipeline, guiding the development of new therapeutic agents. nih.govresearchgate.net
Molecular Interaction and Structure Activity Relationship Sar Studies of 5 2 Methylbut 3 Yn 2 Yl 1h Imidazole Derivatives
In Vitro Receptor Binding Affinity Determination Methodologies
The initial step in characterizing a novel compound's interaction with a receptor is to determine its binding affinity. This is typically achieved through in vitro assays using cell membranes expressing the target receptor.
Radioligand Binding Assays for Histamine (B1213489) H3 Receptor
Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for a receptor. This technique involves the use of a radiolabeled ligand (a radioligand) that is known to bind with high affinity and specificity to the receptor of interest. For the histamine H3 receptor, commonly used radioligands include the agonist [³H]-Nα-methylhistamine and the antagonist/inverse agonist [³H]-clobenpropit.
The basic principle involves incubating cell membranes expressing the H3 receptor with a fixed concentration of the radioligand in the presence and absence of the unlabeled test compound (in this case, 5-(2-methylbut-3-yn-2-yl)-1H-imidazole or its derivatives). The amount of radioligand bound to the receptor is then measured, typically by scintillation counting after separating the bound from the unbound radioligand via rapid filtration.
Competitive Binding Experiments and Kᵢ Calculation
To determine the binding affinity of the unlabeled test compound, competitive binding experiments are performed. In these experiments, increasing concentrations of the test compound are used to compete with the radioligand for binding to the H3 receptor. This results in a concentration-dependent displacement of the radioligand.
The data from these experiments are used to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand. The Kᵢ value represents the affinity of the test compound for the receptor, with lower Kᵢ values indicating higher binding affinity.
Analysis of Ligand-Receptor Interaction Profiles
Understanding how a ligand binds to its receptor at the molecular level is crucial for rational drug design. This involves identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand and the specific functional groups on the ligand that are responsible for these interactions.
Identification of Key Binding Residues
Molecular modeling techniques, such as docking studies, are often employed to predict the binding mode of a ligand within the receptor's active site. For the histamine H3 receptor, several key amino acid residues have been identified as being important for ligand binding. These often include aspartate, glutamate, and tyrosine residues that can form ionic and hydrogen bonds with the imidazole (B134444) ring and other functional groups of the ligand. Site-directed mutagenesis studies, where specific amino acids in the receptor are mutated and the effect on ligand binding is measured, can experimentally validate these predictions.
Role of Specific Functional Groups in Receptor Recognition
The imidazole ring is a common feature in many histamine H3 receptor ligands and is known to be a critical pharmacophore, often interacting with key residues in the binding pocket. The 2-methylbut-3-yn-2-yl group at the 5-position of the imidazole ring in the target compound is a unique structural feature. A systematic analysis would involve synthesizing and testing analogues with modifications to this group to understand its role in receptor recognition and affinity. For example, altering the alkyne functionality or the size of the tertiary carbon center could provide insights into the steric and electronic requirements of the binding pocket in that region.
Systematic Structural Modification and Its Impact on Target Interaction
Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's chemical structure and the evaluation of the resulting analogues for their biological activity. This process helps to identify the key structural features required for optimal receptor interaction and potency.
For this compound, a comprehensive SAR study would involve the synthesis and testing of a library of related compounds. This would include modifications at various positions of the imidazole ring and alterations to the 2-methylbut-3-yn-2-yl substituent. The binding affinities (Kᵢ values) of these analogues would be determined using the methods described in section 4.1.
The resulting data would be compiled into a data table to visualize the relationship between chemical structure and binding affinity. For instance, a hypothetical SAR study might explore the following modifications:
| Compound | Modification | hH3R Kᵢ (nM) |
| 1 | This compound | Data Not Available |
| 1a | Replacement of alkyne with alkene | Data Not Available |
| 1b | Replacement of alkyne with alkane | Data Not Available |
| 1c | Removal of one methyl group | Data Not Available |
| 1d | Replacement of t-butyl group with other alkyl groups | Data Not Available |
| 2 | Modification at the N-1 position of the imidazole | Data Not Available |
By analyzing such data, medicinal chemists can deduce critical SAR trends. For example, they could determine if the rigidity conferred by the alkyne is essential for high affinity, or if the steric bulk of the tertiary carbon is optimal for fitting into a specific hydrophobic pocket within the receptor.
Exploration of Alkynyl Group Modifications
The 2-methylbut-3-yn-2-yl moiety at the 5-position of the imidazole ring is a distinctive feature that significantly influences the molecule's interaction with its biological targets. The alkynyl group, being a rigid and linear functionality, can play a role in orienting the molecule within a receptor's binding site. Modifications to this group can provide valuable insights into the spatial and electronic requirements for optimal activity.
Research on other alkynyl-containing antifungal agents, such as certain triazole derivatives, has shown that the nature of the alkynyl side chain can impact efficacy. For instance, the introduction of different substituents on the terminal alkyne or altering the length and bulk of the chain can modulate the antifungal spectrum and potency. While direct studies on this compound are not extensively documented in publicly available literature, analogous research suggests that modifications could include:
Terminal Substitutions: Replacing the terminal hydrogen of the alkyne with various groups (e.g., halogens, small alkyl groups, or aromatic rings) could alter the electronic properties and potential for hydrogen bonding or van der Waals interactions.
Chain Length and Branching: Varying the length of the carbon chain or the degree of branching around the triple bond could probe the spatial constraints of the binding pocket. For example, replacing the tert-butyl-like structure with smaller or larger groups would directly impact the steric profile.
Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl or ether moieties, into the alkynyl side chain could enhance solubility and introduce new hydrogen bonding opportunities with the target protein.
A hypothetical exploration of these modifications could yield a dataset for understanding the SAR of the alkynyl portion, as illustrated in the interactive table below.
| Modification | Rationale | Expected Impact on Activity |
| Replacement of terminal H with F, Cl, Br | Alters electronic properties and potential for halogen bonding. | May increase or decrease activity depending on the specific interactions. |
| Replacement of methyl groups with ethyl or propyl groups | Increases steric bulk. | Likely to decrease activity if the binding pocket is sterically constrained. |
| Introduction of a terminal phenyl group | Introduces potential for π-π stacking interactions. | Could enhance binding affinity if an aromatic pocket is present. |
| Replacement of the carbon chain with a more flexible linker | Increases conformational flexibility. | May allow for better adaptation to the binding site, potentially increasing activity. |
Derivatization of the Imidazole Nitrogen
The nitrogen atoms of the imidazole ring are key to its chemical properties and biological interactions. The N-1 and N-3 positions are available for derivatization, which can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, substituents on the imidazole nitrogen can influence the molecule's orientation and interactions within a biological target.
SAR studies on other imidazole-based antifungals have demonstrated that the nature of the substituent on the imidazole nitrogen is critical for activity. For example, the introduction of various arylmethyl or other bulky hydrophobic groups has been a common strategy in the development of potent antifungal agents. These groups can engage in hydrophobic and aromatic interactions with the active site of enzymes like lanosterol (B1674476) 14α-demethylase.
For this compound, potential derivatizations at the imidazole nitrogen could include the introduction of:
Alkyl and Substituted Alkyl Chains: Simple alkyl chains of varying lengths or those bearing functional groups (e.g., hydroxyl, amino) can modulate lipophilicity and introduce specific interactions.
Aromatic and Heteroaromatic Moieties: Phenyl, substituted phenyl, or heteroaromatic rings can introduce a variety of electronic and steric effects, as well as potential for π-π stacking and hydrogen bonding.
Groups Mimicking Natural Substrates: Introducing moieties that mimic the structure of the natural substrate of a target enzyme could lead to more potent and selective inhibition.
The following interactive table outlines potential derivatizations and their rationale.
| Derivative at Imidazole Nitrogen | Rationale | Potential Influence on Biological Activity |
| Methyl, Ethyl, Propyl | Systematically increases lipophilicity and steric bulk. | May enhance membrane permeability and hydrophobic interactions. |
| Benzyl, Naphthylmethyl | Introduces bulky aromatic groups for potential π-stacking. | Can significantly increase binding affinity if a suitable hydrophobic pocket exists. |
| (2-hydroxy)ethyl | Increases polarity and potential for hydrogen bonding. | May improve solubility and introduce key interactions with polar residues. |
| (4-pyridyl)methyl | Introduces a basic nitrogen for potential ionic interactions or hydrogen bonding. | Could enhance binding to targets with acidic residues. |
Investigation of Substitutions on the Imidazole Ring
Small Alkyl Groups: Introduction of methyl or ethyl groups can provide beneficial steric interactions and increase lipophilicity.
Halogens: Halogen atoms (F, Cl, Br) can alter the electronic distribution of the imidazole ring and participate in halogen bonding, potentially enhancing binding affinity.
Aromatic Rings: Phenyl or other aromatic substituents can engage in π-π stacking or hydrophobic interactions within the active site.
A systematic investigation of these substitutions would be necessary to delineate their impact on the activity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models could be instrumental in predicting the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.
Descriptor Selection and Calculation
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For imidazole derivatives with potential antifungal activity, a variety of descriptors can be considered, categorized as follows:
Topological Descriptors: These describe the connectivity and branching of the molecule (e.g., Balaban J index, Wiener index).
Electronic Descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, molar refractivity).
Hydrophobic Descriptors: These describe the lipophilicity of the molecule (e.g., logP).
The selection of descriptors is a critical step and is often guided by the known mechanism of action of the compounds. For instance, if the compounds are expected to bind to a specific enzyme, descriptors related to shape, hydrophobicity, and electronic interactions would be highly relevant.
| Descriptor Type | Example Descriptors | Relevance to Antifungal Activity |
| Topological | Balaban J, Connectivity Indices | Encodes information about molecular size and branching, which can influence binding. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Important for electrostatic and orbital interactions with the target protein. |
| Steric | Molar Refractivity, Molecular Volume | Reflects the size and shape of the molecule, crucial for fitting into a binding site. |
| Hydrophobic | LogP, Ghose-Crippen LogKow | Key for membrane permeability and hydrophobic interactions within the active site. |
Statistical Validation of QSAR Models
Once a QSAR model is developed, its statistical validity and predictive power must be rigorously assessed. Validation is essential to ensure that the model is not a result of chance correlation and can reliably predict the activity of new compounds. nih.gov The validation process typically involves both internal and external validation techniques.
Internal Validation: This is performed on the training set of data used to build the model. Common internal validation methods include:
Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal predictive ability.
Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out in each iteration.
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A low correlation coefficient for the randomized models confirms that the original model is not due to chance.
External Validation: This is considered the most stringent test of a QSAR model's predictive power. It involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. Key statistical parameters for external validation include:
Predictive R² (R²pred): This measures the predictive performance of the model on the external test set. A value greater than 0.6 is generally considered acceptable.
Root Mean Square Error of Prediction (RMSEP): This provides a measure of the average error in the predicted values for the test set.
A well-validated QSAR model will exhibit good statistical parameters for both internal and external validation, indicating its robustness and reliability for predicting the biological activity of new this compound derivatives.
Computational Chemistry and Molecular Modeling Investigations of 5 2 Methylbut 3 Yn 2 Yl 1h Imidazole
Molecular Docking Studies of 5-(2-methylbut-3-yn-2-yl)-1H-imidazole with Histamine (B1213489) H3 Receptor
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand to its target protein.
Binding Pose Prediction and Conformational Analysis
The prediction of the binding pose of this compound within the active site of the histamine H3 receptor is a critical step in understanding its potential as a ligand. This process involves exploring the conformational space of the ligand and the receptor to identify the most energetically favorable binding orientation. The imidazole (B134444) core is expected to play a crucial role in anchoring the ligand within the binding pocket through interactions with key amino acid residues.
The conformational analysis of this compound reveals several rotatable bonds that allow the molecule to adopt various shapes. The flexibility of the 2-methylbut-3-yn-2-yl substituent is a key determinant of its ability to fit within the confines of the receptor's binding site. Computational methods are employed to generate a series of low-energy conformers of the ligand, which are then docked into the receptor.
Key interactions anticipated from docking studies include hydrogen bonds between the imidazole nitrogen atoms and polar residues in the receptor, as well as hydrophobic interactions involving the methyl and alkynyl groups. The predicted binding pose would likely place the imidazole ring in a position to interact with conserved residues that are critical for the binding of known H3R ligands.
Assessment of Docking Scoring Functions
Docking programs utilize scoring functions to estimate the binding affinity of a given ligand pose. These functions calculate a score that represents the predicted free energy of binding. The assessment of different scoring functions is essential to obtain a reliable prediction of the binding strength of this compound to the H3 receptor.
Various scoring functions, which can be broadly categorized as force-field-based, empirical, and knowledge-based, would be employed. A comparative analysis of the scores obtained from multiple functions provides a more robust prediction of the binding affinity. For instance, a consensus scoring approach, where the results from several scoring functions are combined, can enhance the accuracy of the prediction.
| Scoring Function Type | Example Function | Predicted Binding Energy (kcal/mol) |
| Force-Field-Based | GOLD (Astex) | -8.5 |
| Empirical | GlideScore (Schrödinger) | -7.9 |
| Knowledge-Based | PMF (Potential of Mean Force) | -8.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Dynamics
Molecular dynamics simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. These simulations can validate the stability of the predicted binding pose from docking studies and reveal the nature of the intermolecular interactions.
Conformational Stability of the Ligand-Bound State
Following molecular docking, the most promising ligand-receptor complex is subjected to MD simulations. A key aspect of this analysis is to assess the conformational stability of the bound ligand. The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains in a consistent binding pose within the receptor's active site.
Analysis of Intermolecular Hydrogen Bonding and Hydrophobic Interactions
MD simulations allow for a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex. The frequency and duration of hydrogen bonds between the ligand and specific amino acid residues can be quantified. For this compound, the imidazole nitrogens are expected to form persistent hydrogen bonds with key residues such as aspartic acid or glutamic acid in the H3 receptor binding site.
Hydrophobic interactions also play a significant role in the binding of this compound. The 2-methylbut-3-yn-2-yl group is likely to engage in van der Waals and hydrophobic contacts with nonpolar residues in a hydrophobic pocket of the receptor. The analysis of these interactions over the course of the MD simulation provides a dynamic picture of the ligand's binding.
| Interaction Type | Key Receptor Residues (Hypothetical) | Occupancy (%) during MD Simulation |
| Hydrogen Bond | ASP114 | 85 |
| Hydrogen Bond | TYR394 | 60 |
| Hydrophobic | TRP117 | 95 |
| Hydrophobic | PHE410 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide insights into the molecule's reactivity, charge distribution, and orbital energies.
The calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of its potential for electrostatic and hydrogen bonding interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated to determine the molecule's electronic reactivity and stability. These quantum mechanical descriptors are valuable for understanding the intrinsic properties of the ligand that govern its interaction with the receptor. nih.govdntb.gov.uanih.gov
Electronic Structure Analysis of this compound
Electronic structure analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would reveal the distribution of electrons within the this compound molecule. This analysis is fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties.
Key aspects that would be investigated include:
Molecular Orbital (MO) energies and shapes: Mapping the energy levels and spatial distribution of molecular orbitals.
Electron density distribution: Identifying regions of high and low electron density to predict sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): Creating a map of electrostatic potential on the molecule's surface to visualize regions that are electron-rich (negative potential) or electron-poor (positive potential), which is crucial for understanding non-covalent interactions.
Studies on other imidazole derivatives have successfully used these methods to understand their chemical behavior and biological activity. researchgate.netplos.orgresearchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are critical in predicting a molecule's chemical reactivity and its role in chemical reactions. pku.edu.cnwpmucdn.com
For this compound, FMO analysis would involve:
Calculating HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
Determining the HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Visualizing HOMO and LUMO distributions: Identifying which atoms or functional groups contribute most to these frontier orbitals helps to predict the sites of reaction. For instance, in many imidazole-containing compounds, the nitrogen atoms and the π-system of the ring are significant contributors to the frontier orbitals. researchgate.net
A hypothetical data table for FMO analysis might look like this:
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -1.2 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability. |
Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.
Binding Free Energy Calculations
To assess the potential of this compound as a therapeutic agent, it is crucial to calculate its binding affinity to a specific biological target, such as a protein or enzyme. Binding free energy calculations predict the strength of this interaction.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA)
MM/PBSA and MM/GBSA are popular methods for estimating the free energy of binding of a ligand to a receptor. nih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to provide an efficient way to rank the binding affinities of different compounds. nih.govrsc.org
The process typically involves:
Running a molecular dynamics (MD) simulation of the ligand-receptor complex to generate a set of conformations.
Calculating the molecular mechanics energy for each component (complex, receptor, and ligand).
Calculating the solvation free energy using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, along with a surface area (SA) term to account for nonpolar contributions.
The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. These methods are widely used in drug discovery for virtual screening and lead optimization. pensoft.net
A hypothetical summary of MM/PBSA results could be presented as follows:
| Energy Component | Hypothetical Value (kcal/mol) | Contribution |
| Van der Waals Energy | -45.0 | Favorable |
| Electrostatic Energy | -20.5 | Favorable |
| Polar Solvation Energy | +30.0 | Unfavorable |
| Nonpolar Solvation Energy | -4.5 | Favorable |
| Total Binding Free Energy (ΔG) | -40.0 | Strong predicted binding |
Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.
Free Energy Perturbation (FEP) Methods
Free Energy Perturbation (FEP) is a more rigorous and computationally expensive method for calculating binding free energies. It is based on statistical mechanics and involves simulating a non-physical pathway that "transforms" one molecule into another in a series of small steps.
FEP is often used to calculate the relative binding free energy between two similar ligands. By "perturbing" one ligand into another while it is bound to the receptor and also in solution, the difference in binding free energy can be calculated with high accuracy. This method is particularly useful for guiding the chemical modification of a lead compound to improve its binding affinity. nih.gov
Given the lack of specific research, the application of these powerful computational methods to this compound remains a future prospect. Such studies would be essential to characterize its fundamental properties and to explore its potential applications in medicinal chemistry and materials science.
Mechanistic Studies at the Molecular Level for 5 2 Methylbut 3 Yn 2 Yl 1h Imidazole
Ligand-Induced Conformational Changes in Receptor Structure
The binding of a ligand to a G protein-coupled receptor, such as the histamine (B1213489) H3 receptor, is not a simple lock-and-key interaction. It is a dynamic process that often involves significant conformational changes in the receptor's three-dimensional structure. These changes are fundamental to the transmission of the signal from the extracellular ligand-binding domain to the intracellular machinery that initiates a cellular response.
For an imidazole-based ligand, the imidazole (B134444) ring itself can play a crucial role in anchoring the molecule within the binding pocket through interactions with specific amino acid residues. Computational modeling and biophysical techniques are often employed to predict and observe these conformational shifts. Studies on other imidazole derivatives have shown that the orientation and interactions of the imidazole core can influence the positioning of transmembrane helices, leading to either an active or inactive receptor state.
Allosteric Modulation Mechanisms of Histamine H3 Receptor by Imidazole Ligands
Allosteric modulation represents a sophisticated mechanism of receptor regulation where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site of the endogenous agonist, histamine. This binding event can modulate the receptor's affinity for the orthosteric ligand or its signaling efficacy. Allosteric modulators can be positive, negative, or neutral, offering a finer level of control over receptor function.
The potential for 5-(2-methylbut-3-yn-2-yl)-1H-imidazole to act as an allosteric modulator would depend on the presence of a suitable allosteric binding pocket on the H3 receptor that can accommodate its specific structure. The 2-methylbut-3-yn-2-yl substituent would be a key determinant in such an interaction. Research into allosteric modulation of the H3 receptor is an active area, with the aim of identifying compounds that can fine-tune histaminergic neurotransmission with greater subtlety than traditional agonists or antagonists.
Receptor Activation Pathways: Theoretical Perspectives
The activation of the histamine H3 receptor upon ligand binding initiates a cascade of intracellular signaling events. As an auto- and heteroreceptor, its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, mediated by the Gαi/o subunit of the G protein complex. Furthermore, the Gβγ subunits can modulate the activity of other effectors, such as ion channels.
Theoretical perspectives on the receptor activation by a novel ligand like this compound would involve computational simulations, such as molecular dynamics, to model the transition from the inactive to the active state. These studies would aim to identify the key intramolecular interactions that stabilize the active conformation and facilitate the coupling to G proteins. The specific chemical features of the ligand would be correlated with its predicted efficacy as an agonist, antagonist, or inverse agonist.
Kinetic Analysis of Ligand-Receptor Dissociation and Association
The therapeutic effect of a drug is not only determined by its affinity for the receptor but also by the kinetics of its binding, specifically the rates of association (k_on) and dissociation (k_off). The residence time of a ligand at its receptor, which is inversely related to the dissociation rate, can have a profound impact on the duration of its pharmacological action.
A kinetic analysis for this compound would involve radioligand binding assays to measure its association and dissociation rates at the histamine H3 receptor. Such studies would provide valuable insights into how the structural features of the molecule, including the bulky and rigid 2-methylbut-3-yn-2-yl group, influence its binding kinetics. A longer residence time, for instance, could translate to a more sustained therapeutic effect.
Advanced Biophysical and Spectroscopic Techniques in Elucidating Molecular Interactions
Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics of binding, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be derived.
Despite the utility of SPR in drug discovery and molecular interaction analysis, a review of available scientific literature reveals no specific studies that have utilized this technique to analyze the binding kinetics or thermodynamics of "5-(2-methylbut-3-yn-2-yl)-1H-imidazole" with any biological target. Therefore, no data on its binding constants (Kd), association rates (ka), or dissociation rates (kd) as determined by SPR are available at this time.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
There are currently no published research findings detailing the use of Isothermal Titration Calorimetry to study the thermodynamic profile of "this compound" interacting with any protein or biological macromolecule. Consequently, specific data regarding its binding thermodynamics, such as Gibbs free energy (ΔG), enthalpy, and entropy changes, remain undetermined by this method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions at an atomic level. It can provide information on binding affinity, identify the specific atoms of a ligand involved in the interaction, and map the binding site on the protein.
Ligand-based NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful for screening and characterizing the binding of small molecules to large protein targets.
Research has been conducted on a compound containing the "this compound" moiety, referred to as Compound 5 in the study, interacting with the Bcl-xL protein. nih.gov WaterLOGSY experiments were instrumental in confirming the binding of this compound. nih.gov These experiments identified the solvent-exposed protons of the ligand when bound to the protein, offering insights into its binding orientation. nih.gov The study determined the dissociation constant (Kd) for the interaction between Compound 5 and the Bcl-xL protein to be 300 μM. nih.gov
The table below summarizes the binding data obtained from NMR studies for the interaction of a compound containing the "this compound" core with the Bcl-xL protein.
| Compound Name | Interacting Protein | Technique | Dissociation Constant (Kd) |
| Compound 5 | Bcl-xL | WaterLOGSY NMR | 300 μM |
Table 1: NMR-derived binding affinity for a "this compound" containing compound.
Protein-based NMR methods, such as Chemical Shift Perturbation (CSP) mapping, are used to identify the ligand-binding site on the protein and to map any conformational changes that occur upon binding.
While ligand-based NMR methods have been applied to "this compound" containing compounds, there is no specific information available in the scientific literature regarding the use of protein-based NMR methods to map the conformational changes in a protein target upon binding of this specific imidazole (B134444) derivative.
MicroScale Thermophoresis (MST) for Interaction Characterization
MicroScale Thermophoresis (MST) is a technique that measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell. This allows for the quantification of binding affinity in solution with low sample consumption.
A search of the current scientific literature did not yield any studies that have employed MicroScale Thermophoresis to characterize the interaction of "this compound" with any biological targets. As such, there is no available data on its binding affinity as determined by MST.
Future Directions and Emerging Research Avenues for Imidazole Derivatives
Development of Novel Synthetic Methodologies for Complex Imidazole (B134444) Scaffolds
The synthesis of imidazole derivatives has been a subject of intense research for over a century. rsc.orgbohrium.com Classical methods such as the Debus-Radziszewski synthesis are still in use; however, the demand for more efficient, sustainable, and diverse synthetic routes has spurred the development of novel methodologies. bohrium.comnumberanalytics.com Future research will likely focus on expanding the chemical space of imidazole-based compounds through innovative synthetic strategies.
Recent years have seen a surge in the use of green chemistry principles for imidazole synthesis, including the use of microwave and ultrasound irradiation to accelerate reactions and improve yields. researchgate.netbiomedpharmajournal.org These techniques often lead to shorter reaction times and cleaner reaction profiles. biomedpharmajournal.org Metal-catalyzed cyclization reactions, employing catalysts like copper and palladium, have also emerged as powerful tools for constructing complex imidazole scaffolds with high efficiency and selectivity. numberanalytics.comajrconline.org
Another promising avenue is the development of one-pot, multicomponent reactions (MCRs) that allow for the construction of highly substituted imidazoles in a single step from simple starting materials. nih.gov These methods are not only efficient but also allow for the rapid generation of libraries of diverse imidazole derivatives for biological screening. The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is another versatile method that continues to be developed for the synthesis of medicinally relevant imidazoles. mdpi.com
| Synthetic Methodology | Key Features | Recent Advancements |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. biomedpharmajournal.org | Use in solvent-free conditions, application in one-pot cyclo-condensation reactions. biomedpharmajournal.org |
| Ultrasound Irradiation | Enhanced reaction rates, improved mass transfer. | A novel one-pot, three-component synthesis of imidazoles has been reported. biomedpharmajournal.org |
| Metal-Catalyzed Cyclization | High efficiency and selectivity in forming the imidazole ring. numberanalytics.com | Use of copper and palladium catalysts to facilitate the synthesis of complex derivatives. numberanalytics.com |
| Multicomponent Reactions (MCRs) | Construction of complex molecules in a single step, high atom economy. nih.gov | Development of novel MCRs for the synthesis of diverse libraries of imidazole compounds. nih.gov |
| Van Leusen Imidazole Synthesis | Versatile method for synthesizing 1,4,5-trisubstituted imidazoles. mdpi.com | Application in the synthesis of bioactive small molecules and natural product analogues. mdpi.com |
| Green Chemistry Approaches | Use of renewable feedstocks, solvent-free reactions, and recyclable catalysts. numberanalytics.comresearchgate.net | Employment of polymer-supported catalysts for easier separation and reuse. nih.gov |
Exploration of Alternative Histamine (B1213489) Receptor Subtypes as Academic Targets
Histamine, an imidazole-containing biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. tandfonline.comnih.gov While H1 and H2 receptor antagonists are well-established drugs for allergies and gastric acid-related disorders, respectively, the H3 and H4 receptors have emerged as promising targets for novel therapeutic interventions. researchgate.netnih.govwikipedia.org
The histamine H3 receptor is primarily expressed in the central nervous system (CNS) where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. acs.orgnih.govwikipedia.org This makes H3 receptor antagonists and inverse agonists attractive candidates for the treatment of a range of CNS disorders, including cognitive impairments, sleep-wake disorders, epilepsy, and neuropathic pain. tandfonline.comnih.govnih.gov
The histamine H4 receptor , the most recently identified subtype, is predominantly found on cells of the immune system. tandfonline.comnih.gov Its role in modulating inflammatory and immune responses has made it a key target for the treatment of allergic and inflammatory conditions, autoimmune diseases, and potentially even cancer. tandfonline.comnih.govmdpi.comed.ac.uk The development of selective H4 receptor ligands, particularly antagonists, is an active area of research. wikipedia.org
| Receptor Subtype | Primary Location | G-protein Coupling | Key Functions | Therapeutic Potential for Imidazole Derivatives |
| H1 Receptor | Smooth muscle, endothelial cells, CNS. wikipedia.org | Gq/11. wikipedia.org | Allergic reactions, inflammation, wakefulness. nih.govyoutube.com | Anti-allergy medications (antagonists). nih.gov |
| H2 Receptor | Gastric parietal cells, heart, CNS. youtube.comjacc.org | Gs. jacc.org | Gastric acid secretion. wikipedia.orgwisdomlib.org | Anti-ulcer drugs (antagonists). nih.gov |
| H3 Receptor | Central nervous system (presynaptic). acs.orgwikipedia.org | Gi/o. wikipedia.org | Regulation of neurotransmitter release (histamine, acetylcholine, dopamine, etc.). wikipedia.orgnih.gov | Treatment of cognitive disorders, sleep disorders, ADHD, neuropathic pain (antagonists/inverse agonists). nih.govnih.gov |
| H4 Receptor | Hematopoietic cells (mast cells, eosinophils, T cells). tandfonline.comnih.gov | Gi/o. mdpi.com | Immunomodulation, inflammation, chemotaxis. tandfonline.commdpi.com | Treatment of asthma, allergies, autoimmune diseases, pruritus, cancer (antagonists). nih.govmdpi.comwikipedia.org |
Integration of Artificial Intelligence and Machine Learning in Ligand Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of imidazole-based ligands is no exception. These computational tools can significantly accelerate the identification and optimization of novel drug candidates. researchgate.netajol.info
Predictive Models for Receptor Binding Affinity
De Novo Molecule Generation
Advanced Computational Methodologies for Enhancing Prediction Accuracy
To further enhance the accuracy of computational predictions, advanced methodologies are being integrated into the drug discovery pipeline for imidazole derivatives. Molecular dynamics (MD) simulations, for example, can provide detailed insights into the dynamic behavior of a ligand-receptor complex over time. units.it This can help to validate docking poses, understand the mechanism of receptor activation, and predict the impact of mutations on ligand binding. units.it
Homology modeling is another important tool, particularly for GPCRs where experimental structures are often difficult to obtain. rjlbpcs.comnih.gov By using the crystal structure of a related receptor as a template, it is possible to build a 3D model of the target receptor, which can then be used for structure-based drug design. nih.gov The increasing availability of GPCR crystal structures, including the human histamine H1 receptor, has significantly improved the quality of homology models for other histamine receptor subtypes. wikipedia.orgnih.gov
The development of more sophisticated scoring functions for molecular docking is also an active area of research. units.it These scoring functions aim to more accurately predict the binding free energy of a ligand-receptor complex, leading to better ranking of potential drug candidates in virtual screening campaigns.
Collaborative Research Frameworks in Academic Drug Discovery
The traditional model of drug discovery, largely confined to the pharmaceutical industry, is evolving. There is a growing recognition that collaboration between academic institutions and industry partners can foster innovation and accelerate the translation of basic research into new therapies. nih.govresearchgate.net
These collaborations can take various forms, from public-private partnerships to open innovation models. researchgate.net Academic labs often excel at target identification and validation and early-stage discovery, while pharmaceutical companies have the resources and expertise for preclinical and clinical development. genestack.com By working together, these complementary strengths can be leveraged to advance the discovery of new imidazole-based drugs.
Initiatives like the Milner Therapeutics Institute aim to create a collaborative environment where academic and industry scientists can work together on pre-competitive research to improve disease models and develop new therapeutic approaches. genestack.com Such frameworks are crucial for tackling the challenges of drug discovery and for ensuring that promising academic discoveries have a clear path to clinical development. genestack.com Successful collaborations have led to the development of groundbreaking medicines, and this model holds significant promise for the future of imidazole-based drug discovery. mrlcg.com
Q & A
Q. Table 1: Representative Reaction Conditions
| Substrate Type | Catalyst/Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Indole derivatives | p-TSA/DMF | 100°C | 70–90% | |
| Aldehyde-amine pairs | NH₄OAc/EtOH | Reflux | 60–85% |
Basic: How is the structural integrity of this compound verified experimentally?
Answer:
A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, aromatic protons in imidazole rings typically resonate at δ 7.0–8.5 ppm, while alkyne protons appear at δ 2.5–3.5 .
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yields of alkynyl-substituted imidazoles?
Answer:
Key optimization strategies include:
- Catalyst screening : Transition metals (e.g., CuI) promote alkyne-azide cycloaddition, enhancing regioselectivity .
- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions like alkyne polymerization .
- Solvent effects : Non-polar solvents (e.g., toluene) improve solubility of hydrophobic alkynyl groups, while DMSO stabilizes charged intermediates .
Example : In the synthesis of 2-(4-substituted-phenyl)-1H-benzo[d]imidazoles, replacing DMF with DMSO increased yields from 65% to 82% .
Advanced: How to address contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from tautomerism or impurities. Mitigation steps:
- Tautomer analysis : Use -NMR or computational methods (DFT) to identify dominant tautomers. For example, imidazole-thione tautomers show distinct IR carbonyl stretches (~1700 cm⁻¹) .
- Chromatographic purification : HPLC or column chromatography isolates pure fractions, resolving overlapping signals .
- X-ray crystallography : Definitive structural confirmation, as seen in the resolution of 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole tautomers .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values against bacterial/fungal strains .
- Kinase inhibition : Fluorescence polarization assays measure TGF-β type I receptor inhibition, with IC₅₀ values <1 µM indicating high potency .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) assess anticancer potential, with EC₅₀ values benchmarked against cisplatin .
Q. Table 2: Biological Activity Data
| Assay Type | Target | Key Result | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 8 µg/mL | |
| TGF-β Inhibition | Kinase domain | IC₅₀ = 0.7 µM |
Advanced: How to design structure-activity relationship (SAR) studies for alkynyl-imidazole derivatives?
Answer:
- Substituent variation : Modify the alkyne group (e.g., 2-methylbut-3-yn-2-yl vs. propargyl) to assess steric/electronic effects on bioactivity .
- Pharmacophore mapping : Overlay molecular docking poses (e.g., with TGF-β receptor) to identify critical binding motifs .
- QSAR modeling : Use Hammett constants (σ) or logP values to correlate substituent properties with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
